Cas no 871878-59-0 (N-(4-bromo-5-methoxy-2-methyl-phenyl)acetamide)
871878-59-0 structure
Product Name:N-(4-bromo-5-methoxy-2-methyl-phenyl)acetamide
Número CAS:871878-59-0
MF:C10H12BrNO2
Megavatios:258.111782073975
MDL:MFCD20923464
CID:2857929
PubChem ID:44512476
Update Time:2025-05-25
N-(4-bromo-5-methoxy-2-methyl-phenyl)acetamide Propiedades químicas y físicas
Nombre e identificación
-
- acetic acid-(4-bromo-5-methoxy-2-methyl-anilide)
- N-(4-BROMO-5-METHOXY-2-METHYLPHENYL)ACETAMIDE;5-Brom-2-acetamino-4-methoxy-toluol;
- N-(4-bromo-5-methoxy-2-methyl-phenyl)acetamide
- N-(4-Bromo-5-methoxy-2-methylphenyl)acetamide
- IFEYCXFJRLYXIG-UHFFFAOYSA-N
- G67378
- SCHEMBL527222
- DA-41024
- MFCD20923464
- 871878-59-0
-
- MDL: MFCD20923464
- Renchi: 1S/C10H12BrNO2/c1-6-4-8(11)10(14-3)5-9(6)12-7(2)13/h4-5H,1-3H3,(H,12,13)
- Clave inchi: IFEYCXFJRLYXIG-UHFFFAOYSA-N
- Sonrisas: BrC1C(=CC(=C(C)C=1)NC(C)=O)OC
Atributos calculados
- Calidad precisa: 257.00500
- Masa isotópica única: 257.00514g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 1
- Recuento de receptores de enlace de hidrógeno: 2
- Recuento de átomos pesados: 14
- Cuenta de enlace giratorio: 2
- Complejidad: 210
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Xlogp3: 2.1
- Superficie del Polo topológico: 38.3Ų
Propiedades experimentales
- Denso: 1.4±0.1 g/cm3
- Punto de ebullición: 368.3±42.0 °C at 760 mmHg
- Punto de inflamación: 176.5±27.9 °C
- PSA: 38.33000
- Logp: 2.79750
- Presión de vapor: 0.0±0.8 mmHg at 25°C
N-(4-bromo-5-methoxy-2-methyl-phenyl)acetamide Información de Seguridad
- Palabra de señal:warning
- Instrucciones de peligro: H303+H313+H333
- Declaración de advertencia: P264+P280+P305+P351+P338+P337+P313
- Instrucciones de Seguridad: H303+H313+H333
- Condiciones de almacenamiento:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
N-(4-bromo-5-methoxy-2-methyl-phenyl)acetamide PrecioMás >>
| Clasificación relacionada | No. | Product Name | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | D622620-5g |
N-(4-bromo-5-methoxy-2-methylphenyl)acetamide |
871878-59-0 | 95% | 5g |
$1800 | 2024-08-03 | |
| TRC | B993908-1mg |
N-(4-Bromo-5-methoxy-2-methylphenyl)acetamide |
871878-59-0 | 1mg |
$ 50.00 | 2022-06-06 | ||
| TRC | B993908-2mg |
N-(4-Bromo-5-methoxy-2-methylphenyl)acetamide |
871878-59-0 | 2mg |
$ 65.00 | 2022-06-06 | ||
| TRC | B993908-10mg |
N-(4-Bromo-5-methoxy-2-methylphenyl)acetamide |
871878-59-0 | 10mg |
$ 80.00 | 2022-06-06 | ||
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU0765-1G |
N-(4-bromo-5-methoxy-2-methyl-phenyl)acetamide |
871878-59-0 | 95% | 1g |
¥ 2,560.00 | 2023-04-13 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU0765-5G |
N-(4-bromo-5-methoxy-2-methyl-phenyl)acetamide |
871878-59-0 | 95% | 5g |
¥ 7,682.00 | 2023-04-13 | |
| eNovation Chemicals LLC | D622620-5g |
N-(4-bromo-5-methoxy-2-methylphenyl)acetamide |
871878-59-0 | 95% | 5g |
$1800 | 2025-02-18 | |
| 1PlusChem | 1P00H48F-100mg |
N-(4-bromo-5-methoxy-2-methylphenyl)acetamide |
871878-59-0 | 98% | 100mg |
$151.00 | 2024-04-21 | |
| 1PlusChem | 1P00H48F-250mg |
N-(4-bromo-5-methoxy-2-methylphenyl)acetamide |
871878-59-0 | 98% | 250mg |
$243.00 | 2024-04-21 | |
| 1PlusChem | 1P00H48F-1g |
N-(4-bromo-5-methoxy-2-methylphenyl)acetamide |
871878-59-0 | 98% | 1g |
$639.00 | 2024-04-21 |
N-(4-bromo-5-methoxy-2-methyl-phenyl)acetamide Literatura relevante
-
Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
-
Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
-
4. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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